molecular formula C14H19NS B12683120 2-Heptylbenzothiazole CAS No. 69938-51-8

2-Heptylbenzothiazole

Katalognummer: B12683120
CAS-Nummer: 69938-51-8
Molekulargewicht: 233.37 g/mol
InChI-Schlüssel: SJZWEHXSUIPACF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzothiazole derivatives, including 2-Heptylbenzothiazole, can be achieved through various synthetic pathways. Common methods include:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using efficient and economical methods. One such method includes the coupling of o-aminothiophenols with gem-dibromomethylarenes in the presence of a catalytic amount of molecular iodine, tert-butoxide, and pyridine under reflux conditions .

Analyse Chemischer Reaktionen

Types of Reactions

2-Heptylbenzothiazole undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various substituted benzothiazoles.

Wissenschaftliche Forschungsanwendungen

2-Heptylbenzothiazole has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-Heptylbenzothiazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 2-Heptylbenzothiazole include:

Uniqueness

This compound is unique due to its specific heptyl substitution, which can influence its chemical properties and biological activities. This substitution can affect its solubility, reactivity, and interactions with biological targets, making it distinct from other benzothiazole derivatives.

Eigenschaften

CAS-Nummer

69938-51-8

Molekularformel

C14H19NS

Molekulargewicht

233.37 g/mol

IUPAC-Name

2-heptyl-1,3-benzothiazole

InChI

InChI=1S/C14H19NS/c1-2-3-4-5-6-11-14-15-12-9-7-8-10-13(12)16-14/h7-10H,2-6,11H2,1H3

InChI-Schlüssel

SJZWEHXSUIPACF-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCC1=NC2=CC=CC=C2S1

melting_point

101 °C

Physikalische Beschreibung

Solid

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.